Acetic acid;docos-1-en-1-ol
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Overview
Description
Acetic acid;docos-1-en-1-ol is a compound that combines acetic acid, a simple carboxylic acid, with docos-1-en-1-ol, an unsaturated long-chain alcohol Acetic acid is well-known for its role in vinegar, while docos-1-en-1-ol is a fatty alcohol derived from natural sources
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;docos-1-en-1-ol typically involves the esterification reaction between acetic acid and docos-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
CH3COOH+CH3(CH2)20CH=CH2OH→CH3COOCH2(CH2)20CH=CH2+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes utilize continuous reactors where acetic acid and docos-1-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the ester product is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;docos-1-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group in docos-1-en-1-ol can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can attack the ester bond.
Major Products Formed
Oxidation: Docosanoic acid and acetic acid.
Reduction: Docos-1-en-1-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;docos-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cell membranes due to its long-chain alcohol component.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid;docos-1-en-1-ol involves its interaction with biological membranes. The long-chain alcohol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the acetic acid component can act as an antimicrobial agent by disrupting microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;docosanol: Similar structure but with a saturated alcohol.
Acetic acid;oleyl alcohol: Contains a different unsaturated long-chain alcohol.
Acetic acid;stearyl alcohol: Contains a saturated long-chain alcohol.
Uniqueness
Acetic acid;docos-1-en-1-ol is unique due to its combination of acetic acid and an unsaturated long-chain alcohol. This combination imparts distinct chemical and physical properties, such as enhanced membrane interaction and potential antimicrobial activity, which are not observed in similar compounds .
Properties
CAS No. |
29968-19-2 |
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Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
acetic acid;docos-1-en-1-ol |
InChI |
InChI=1S/C22H44O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;1-2(3)4/h21-23H,2-20H2,1H3;1H3,(H,3,4) |
InChI Key |
ZMMBUHUJVJOYII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
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